Ethyl 2-bromo-5-methylnicotinate

Descripción general

Descripción

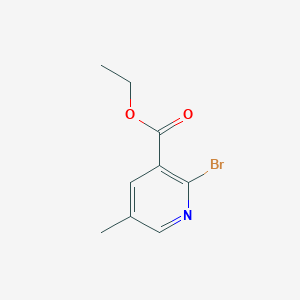

Ethyl 2-bromo-5-methylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol .

Métodos De Preparación

The synthesis of Ethyl 2-bromo-5-methylnicotinate typically involves the bromination of 5-methylnicotinic acid followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ethanol as the esterifying agent. The process is usually carried out under reflux conditions to ensure complete reaction .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .

Análisis De Reacciones Químicas

Ethyl 2-bromo-5-methylnicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromo-5-methylnicotinic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Ethyl 2-bromo-5-methylnicotinate has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Drug Development: The compound is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.

Material Science: The compound is investigated for its role in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of Ethyl 2-bromo-5-methylnicotinate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can interact with various biological pathways .

Comparación Con Compuestos Similares

Ethyl 2-bromo-5-methylnicotinate can be compared with other nicotinic acid derivatives, such as:

Methyl Nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

Chromium Nicotinate: Involved in glucose metabolism and insulin signaling.

Actividad Biológica

Chemical Structure and Properties

Ethyl 2-bromo-5-methylnicotinate appears as a light yellow solid and is soluble in various organic solvents. The unique structural features, particularly the substitution pattern of the bromine and methyl groups, suggest that it may exhibit distinct biological properties compared to other nicotinate derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.09 g/mol |

| Appearance | Light yellow solid |

| Solubility | Organic solvents |

Research on this compound is still in its infancy, with limited data available regarding its specific biological mechanisms. However, similar nicotinic acid derivatives have been known to interact with various biological systems, potentially acting as precursors for important coenzymes involved in energy metabolism or modulating cellular signaling pathways. The precise mechanism of action for this compound remains largely unexplored, highlighting a significant gap in current research.

Biological Activity and Applications

Despite the scarcity of direct studies on this compound, its structural similarities to other compounds in the nicotinate family suggest potential applications in medicinal chemistry and pharmacology. Here are some potential biological activities inferred from related compounds:

- Antitumor Activity : Some nicotinates have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Compounds with similar structures may interact with neurotransmitter systems and offer protective effects against neurodegenerative diseases.

- Metabolic Regulation : Derivatives could potentially play roles in regulating metabolic pathways due to their involvement in coenzyme synthesis.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds, highlighting differences that may influence their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Mthis compound | Methyl group instead of ethyl | |

| Ethyl 5-bromo-2-methylnicotinate | Bromine at a different position | |

| Ethyl 2-bromo-4-methylnicotinate | Different substitution pattern |

Future Directions

Given the current limitations in research surrounding this compound, future studies should focus on:

- In Vitro Studies : Conducting detailed pharmacological assays to elucidate its mechanism of action.

- In Vivo Models : Exploring its effects in animal models to assess therapeutic potential.

- Structural Modifications : Investigating how variations in structure affect biological activity and reactivity.

Propiedades

IUPAC Name |

ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWSPZTPMXMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512956 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-16-9 | |

| Record name | Ethyl 2-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.